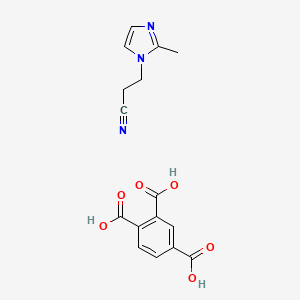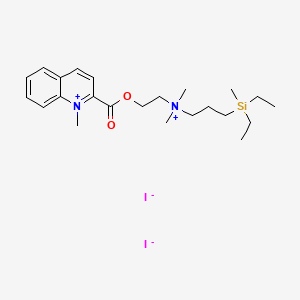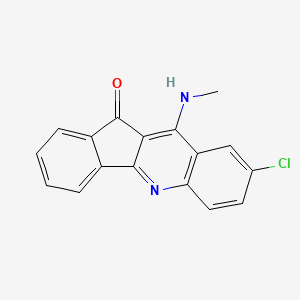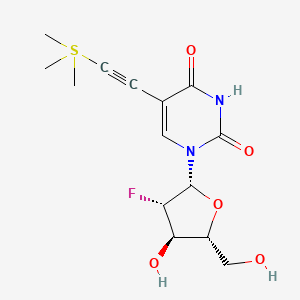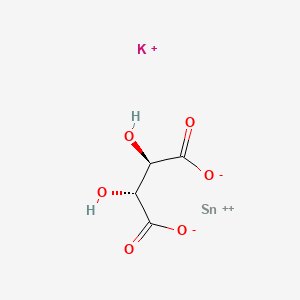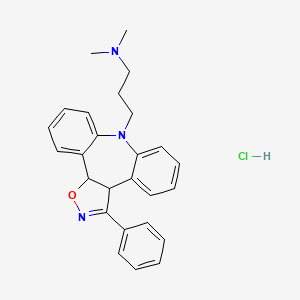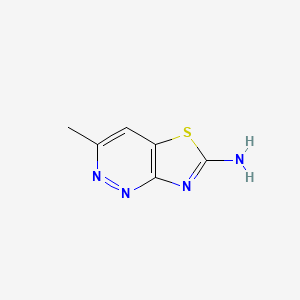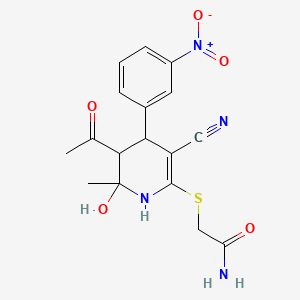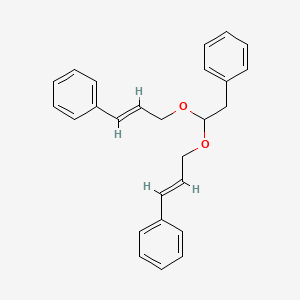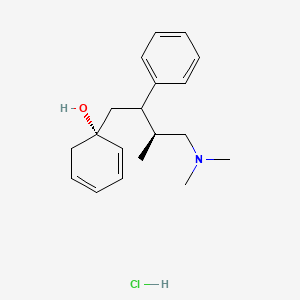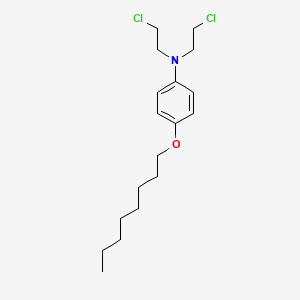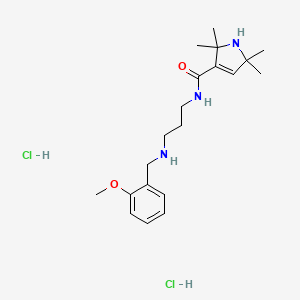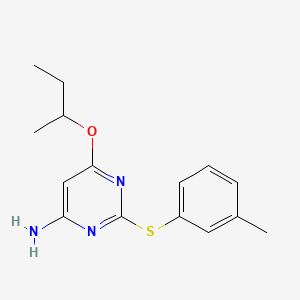
6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via nucleophilic substitution reactions using sec-butyl alcohol and an appropriate leaving group.
Attachment of the m-Tolylsulfanyl Group: The m-tolylsulfanyl group can be attached through a thiolation reaction using m-tolylthiol and a suitable activating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit trypanothione reductase, an enzyme crucial for the survival of certain parasites . By binding to the catalytic site of the enzyme, the compound disrupts the parasite’s defense against reactive oxygen species, leading to its death.
Comparison with Similar Compounds
Similar Compounds
6-sec-Butoxy-2-(3-chlorophenylthio)pyrimidin-4-amine: This compound is structurally similar and also acts as an inhibitor of trypanothione reductase.
6-sec-Butoxy-2-(toluene-3-sulfonyl)-pyrimidin-4-ylamine:
Uniqueness
6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit trypanothione reductase with high efficiency makes it a promising candidate for the development of new therapeutic agents.
Properties
CAS No. |
284681-46-5 |
|---|---|
Molecular Formula |
C15H19N3OS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-butan-2-yloxy-2-(3-methylphenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3OS/c1-4-11(3)19-14-9-13(16)17-15(18-14)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |
InChI Key |
MGHQYNZKXNVEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


